4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
Description
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is a compound with significant applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as drug development and organic synthesis.
Properties
IUPAC Name |
4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPBVKXTKFMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Preparation
Piperidine derivatives serve as critical intermediates. In a method adapted from, N-Boc-piperidine undergoes deprotection using anhydrous hydrochloric acid to yield piperidine hydrochloride. This step achieves 81% yield over two stages, preserving stereochemical integrity.
Reaction Scheme:
$$
\text{tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate} \xrightarrow{\text{HCl}} \text{Piperidine Hydrochloride} + \text{CO}_2 + \text{tert-Butanol}
$$
Butanoic Acid Chain Assembly
The butanoic acid moiety is constructed via saponification of methyl esters. For example, methyl 4-methoxy-4-oxobut-2-enoate is treated with 6 N sodium hydroxide at 80°C, yielding 4-methoxy-4-oxobutanoic acid with 99% efficiency. Subsequent coupling to piperidine employs carbodiimide-mediated amidation.
Key Reaction Conditions:
- Reagent: 1,1'-Carbonyldiimidazole (CDI)
- Solvent: Dimethylformamide (DMF)
- Base: Hünig’s base (N,N-Diisopropylethylamine)
- Yield: 79%
Lewis Acid-Mediated Cyclization
Patent CA2096267A1 describes a novel approach using Lewis acids (e.g., AlCl₃) to induce tetrahydrofuroyl ring opening and piperidin-2-one formation. This method is adaptable for constructing the target compound’s backbone:
Procedure:
- Ring Opening: Tetrahydrofuroyl derivative + AlCl₃ → Linear intermediate.
- Halide Introduction: Treatment with oxalyl chloride forms acid chloride.
- Cyclization: Base-mediated closure yields piperidine ring.
Advantages:
Esterification and Salt Formation
Methoxy Group Introduction
The methoxy-oxo group is installed via Fischer esterification. Using methanol and catalytic sulfuric acid, 4-oxo-2-piperidin-1-ylbutanoic acid converts to its methyl ester, followed by HCl-mediated salt formation:
$$
\text{C}{9}\text{H}{15}\text{NO}{3} + \text{CH}{3}\text{OH} \xrightarrow{\text{H}{2}\text{SO}{4}} \text{Methyl Ester} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Hydrochloride Salt Crystallization
Final protonation uses gaseous HCl in dioxane or methanol. Crystallization from acetone/water mixtures enhances purity (≥95% by HPLC).
Comparative Analysis of Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| CDI-Mediated Amidation | 79% | High stereoselectivity | Cost of CDI reagent |
| Lewis Acid Cyclization | 65–70% | Mild conditions | Requires anhydrous environment |
| Fischer Esterification | 68–76% | Scalability (>100 g) | Acid-sensitive steps |
Mechanistic Insights
Amidation Mechanism
CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts with piperidine’s secondary amine. Hünig’s base scavenges HCl, driving the reaction forward:
$$
\text{RCOOH} + \text{CDI} \rightarrow \text{RCO-Imidazolide} \xrightarrow{\text{Piperidine}} \text{RCONR'R''}
$$
Stereochemical Control
Chiral center integrity is maintained using RuPhos precatalysts in Buchwald-Hartwig aminations, as reported in. This prevents racemization during piperidine coupling.
Industrial-Scale Considerations
- Solvent Choice: 1,4-Dioxane enables efficient Pd-catalyzed cyclizations.
- Purification: Silica gel chromatography replaces recrystallization for intermediates.
- Cost Optimization: Borane-THF complex reduces amides to amines at lower temperatures.
Chemical Reactions Analysis
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Hydrogenation is a common reduction reaction for this compound, often using catalysts like cobalt or palladium.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is extensively used in scientific research due to its versatile properties. It is valuable in:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a reference compound in various studies.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. It often acts by binding to receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with similar pharmacological properties.
Piperidinone: Another derivative with distinct chemical reactivity and applications.
Spiropiperidines: Compounds with a more complex structure and unique biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride (CAS No. 2287263-17-4) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features make it a valuable candidate for various biological applications, including potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride |
| Molecular Formula | C10H17ClN2O4 |
| Molecular Weight | 248.71 g/mol |
| InChI | InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H |
The biological activity of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to bind to various receptors and enzymes, influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Agonism : It has been observed to act as an agonist for certain receptors, potentially modulating neurotransmitter release and neuronal activity.
- Cell Proliferation : Research indicates that it may affect cell proliferation rates in cancerous cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been investigated for its effects on hepatocellular carcinoma (HCC) cells, demonstrating significant inhibitory activity on cell proliferation.
Case Study Findings :
- Study : The compound was tested in vitro against HCCLM3 cells.
- IC50 Value : Approximately 3.1 μM.
- Mechanism : Induces apoptosis by degrading components of the respiratory chain complex.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) have been reported to be effective against various strains.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | >1000 |
Comparison with Related Compounds
When compared to other piperidine derivatives, 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid; hydrochloride shows distinct biological activities due to its unique functional groups.
| Compound | Activity Type | Notable Features |
|---|---|---|
| Piperidine | General pharmacological effects | Simpler structure |
| Piperidinone | Distinct reactivity | Related to ketone functionalities |
| Spiropiperidines | Unique biological activities | More complex structures |
Research Findings
Several studies have explored the biological implications of this compound:
- Synthesis and Biological Evaluation : Research indicates that modifications in the structure can significantly alter its biological activity.
- Cytotoxicity Studies : Evaluated using HaCaT cell lines showed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride?
The synthesis typically involves multi-step reactions, starting with piperidine derivatives and methoxy-oxobutanoic acid precursors. Key steps include:
- Coupling Reactions : Piperidine is functionalized via nucleophilic substitution or amidation under controlled pH (e.g., 6.5–7.5) to introduce the methoxy-oxo group .
- Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
- Purification : Recrystallization or column chromatography ensures >95% purity. Reaction temperature (20–40°C) and solvent choice (e.g., dichloromethane) are critical for yield optimization .
Key Analytical Validation :
| Technique | Purpose | Reference |
|---|---|---|
| NMR | Confirm piperidine ring functionalization and salt formation | |
| HPLC | Assess purity (>98%) and monitor reaction progress | |
| Mass Spec | Verify molecular weight (e.g., C12H20ClNO4) |
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability under storage (−20°C, desiccated). Comparative studies of free base vs. salt show:
- Solubility : 10–15 mg/mL in water vs. <1 mg/mL for free base .
- Stability : No degradation after 12 months at −20°C, whereas free base degrades by 20% under ambient conditions .
Q. What are the recommended protocols for handling and storage to maintain compound integrity?
- Handling : Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation. PPE (gloves, goggles) is mandatory due to irritant properties .
- Storage : Lyophilized powder stored at −20°C in amber vials with desiccant; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states .
- Impurity Interference : Batch-specific impurities (e.g., residual solvents) can modulate activity. Use orthogonal purity checks (HPLC, NMR) .
- Solution : Standardize protocols (e.g., USP guidelines) and validate with internal controls .
Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding to targets (e.g., opioid receptors) using software like AutoDock Vina. Compare with analogs (e.g., meperidine hydrochloride) for scaffold optimization .
- SAR Libraries : Synthesize derivatives with modified methoxy or piperidine groups. Test against in vitro models (e.g., AMPK activation) .
Example SAR Findings :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced solubility; ↑ lipophilicity | |
| Piperidine → Pyrrolidine | Loss of target affinity (ΔΔG = +2.1 kcal/mol) |
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
- Metabolic Stability : Incubate with liver microsomes; introduce fluorine to block CYP450 oxidation .
- Pharmacokinetic Data :
| Parameter | Value | Method |
|---|---|---|
| t1/2 | 3.2 h | Rat plasma, LC-MS/MS |
| Cmax | 12 µM | Oral administration (10 mg/kg) |
Methodological Considerations
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Quality Control : Implement strict SOPs for synthesis (e.g., fixed molar ratios, reaction times) .
- Data Normalization : Express activity as % inhibition relative to a reference batch to control for purity differences .
Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?
- 3D Spheroid Assays : Mimic tumor microenvironments; use ATP-based viability assays to reduce false negatives from diffusion limitations .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) with high-content imaging to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
